molecular formula C13H14O B7870878 1-(Naphthalen-1-yl)propan-2-ol

1-(Naphthalen-1-yl)propan-2-ol

Cat. No. B7870878
M. Wt: 186.25 g/mol
InChI Key: AWRNNDMJROEECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Naphthalen-1-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Naphthalen-1-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Naphthalen-1-ols and Derivatives : A study by Wang et al. (2009) discusses an iron-catalyzed annulation of 1-(2-alkynylphenoxy)propan-2-ones, leading to the construction of naphthalen-1-ol or anthracen-1-ol skeletons. This represents an economically and environmentally benign method for synthesizing these compounds (Wang et al., 2009).

  • Photophysical Properties in Biological Systems : Cerezo et al. (2001) examined the photophysical behavior of probes like prodan (1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one) in various solvents. These probes are widely used in biological systems, particularly in peptide and protein studies (Cerezo et al., 2001).

  • Ring Contraction of 3-Alkenols : Ferraz and Silva (2002) investigated the effect of protecting groups on the thallium(III)-promoted ring contraction of 3-alkenols, including 2-(3,4-Dihydro-1-naphthalen-1-yl)propan-1-ol. This study highlights the synthesis and oxidation reactions of these compounds (Ferraz & Silva, 2002).

  • Anticancer Drug Development : A study by Nishizaki et al. (2014) synthesized 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) as a new anticancer drug. This compound induces cell death in various human cancer cell lines and shows promise in suppressing tumor growth in mice (Nishizaki et al., 2014).

  • Synthesis of Benzothiazole Derivatives : Aleksandrov and El’chaninov (2017) discussed the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion to benzo[e][1,3]benzothiazole, showcasing the versatility of naphthalen-1-yl compounds in organic synthesis (Aleksandrov & El’chaninov, 2017).

  • Application in Photoreactions : Nishimoto et al. (1984) studied the photoreactions of 1-(2-naphthoyl)aziridine in alcohols, including propan-2-ol, demonstrating the role of naphthalen-1-yl derivatives in photochemical processes (Nishimoto et al., 1984).

properties

IUPAC Name

1-naphthalen-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10,14H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRNNDMJROEECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Naphthalen-1-yl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Naphthalen-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Naphthalen-1-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(Naphthalen-1-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(Naphthalen-1-yl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(Naphthalen-1-yl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(Naphthalen-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.